molecular formula C7H5ClN2O B13656851 2-Chloro-5-methylfuro[2,3-d]pyrimidine

2-Chloro-5-methylfuro[2,3-d]pyrimidine

Cat. No.: B13656851
M. Wt: 168.58 g/mol
InChI Key: IZSQOCXKZGUJDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine . The reaction is carried out at temperatures between -30°C and +50°C, followed by further reaction with phosgene at 50°C to 150°C .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring quality and consistency for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-Chloro-5-methylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-5-methylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3

InChI Key

IZSQOCXKZGUJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC(=NC=C12)Cl

Origin of Product

United States

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